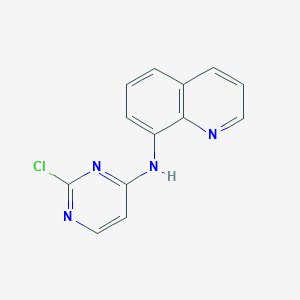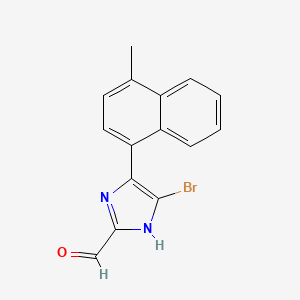![molecular formula C14H14N2 B13715457 4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)
4-[4-(3-Azetidinyl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32662289” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. The compound’s chemical formula and structure contribute to its distinct characteristics, making it a subject of interest in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662289” involves a series of chemical reactions under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, followed by their transformation into the final product through various chemical reactions.
Industrial Production Methods: In industrial settings, the production of “MFCD32662289” is optimized for large-scale manufacturing. This involves the use of advanced chemical reactors, precise temperature control, and efficient purification techniques. The goal is to achieve high yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32662289” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD32662289” into its reduced forms, which may have different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms in its structure are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD32662289” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: “MFCD32662289” is utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which “MFCD32662289” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, triggering a series of biochemical pathways that result in its observed effects.
Comparación Con Compuestos Similares
Compound A: Shares a similar molecular structure but differs in specific functional groups.
Compound B: Has comparable chemical properties but exhibits different biological activities.
Compound C: Similar in terms of industrial applications but varies in its synthesis route.
Uniqueness: “MFCD32662289” stands out due to its unique combination of chemical properties, biological activities, and industrial applications. Its distinct molecular structure allows for specific interactions and reactions that are not observed with other similar compounds.
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-[4-(azetidin-3-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H14N2/c1-3-12(14-9-16-10-14)4-2-11(1)13-5-7-15-8-6-13/h1-8,14,16H,9-10H2 |
Clave InChI |
JLMDMJKFMVRMNB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


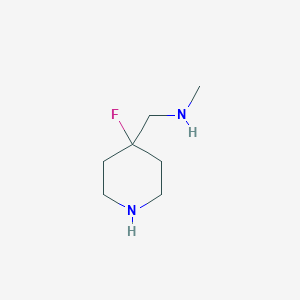
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)

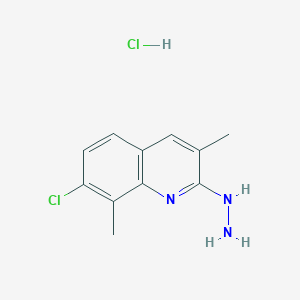
![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
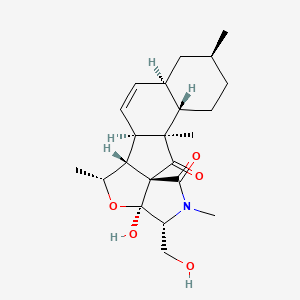
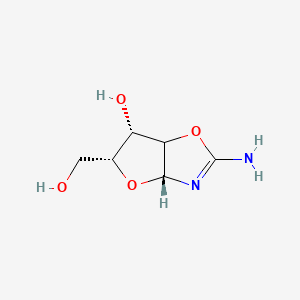

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)


